2-ethyl-2H-tetrazole-5-carbaldehyde
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Overview
Description
2-ethyl-2H-tetrazole-5-carbaldehyde is a chemical compound with the molecular formula C4H6N4O. It is a member of the tetrazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2H-tetrazole-5-carbaldehyde typically involves the reaction of ethylamine with sodium azide and carbon disulfide, followed by oxidation. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:
Reaction of Ethylamine with Sodium Azide and Carbon Disulfide: This step forms the tetrazole ring.
Oxidation: The intermediate product is then oxidized to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-2H-tetrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The tetrazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
2-ethyl-2H-tetrazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethyl-2H-tetrazole-5-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The tetrazole ring can also participate in hydrogen bonding and other non-covalent interactions, which can influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-2H-tetrazole-5-carbaldehyde
- 2-ethyl-2H-tetrazole-5-methanol
- 2-ethyl-2H-tetrazole-5-carboxylic acid
Uniqueness
2-ethyl-2H-tetrazole-5-carbaldehyde is unique due to its specific structure, which combines the tetrazole ring with an aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of various derivatives.
Properties
IUPAC Name |
2-ethyltetrazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-2-8-6-4(3-9)5-7-8/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOLAVQWHCZQKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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